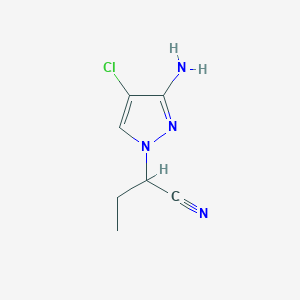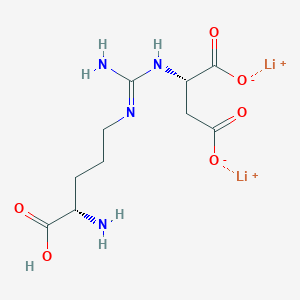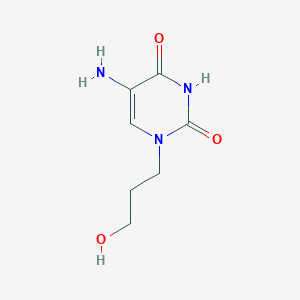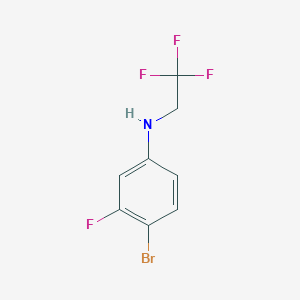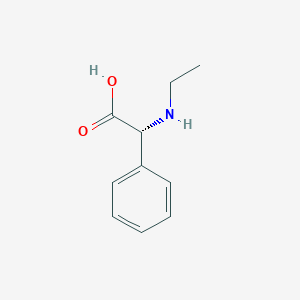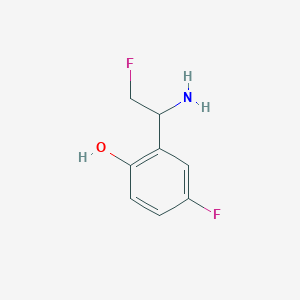
2-(1-Amino-2-fluoroethyl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-fluoroethyl)-4-fluorophenol is a chemical compound with the molecular formula C8H9F2NO. It is characterized by the presence of both amino and fluorine groups attached to a phenol ring, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol typically involves the introduction of fluorine atoms into the phenol ring and the subsequent attachment of an amino group. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced into the phenol ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The amino group can then be introduced through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-fluoroethyl)-4-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-fluoroethyl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-fluoroethyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Amino-2-fluoroethyl)-4-chlorophenol
- 2-(1-Amino-2-fluoroethyl)-5-fluorophenol
- 2-(1-Amino-2-fluoroethyl)-3,5-dimethylphenol
Uniqueness
2-(1-Amino-2-fluoroethyl)-4-fluorophenol is unique due to the specific positioning of the amino and fluorine groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H9F2NO |
|---|---|
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
2-(1-amino-2-fluoroethyl)-4-fluorophenol |
InChI |
InChI=1S/C8H9F2NO/c9-4-7(11)6-3-5(10)1-2-8(6)12/h1-3,7,12H,4,11H2 |
Clave InChI |
BDHAIDRCEDTQJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(CF)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13073521.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)



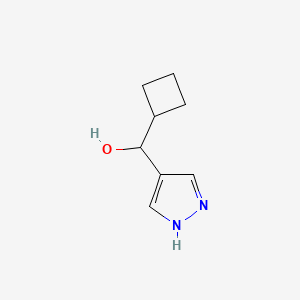
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
